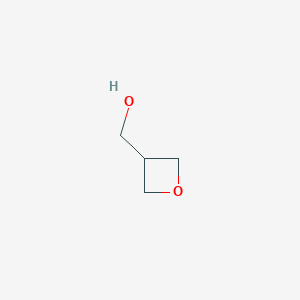
Oxetan-3-ilmetanol
Descripción general
Descripción
Oxetan-3-ylmethanol: is a chemical compound with the molecular formula C4H8O2 . It is a member of the oxetane family, which are four-membered cyclic ethers. This compound is also known by other names such as 3-(Hydroxymethyl)oxetane and 3-Oxetanemethanol . The oxetane ring structure is notable for its strain and reactivity, making it a valuable intermediate in various chemical syntheses .
Aplicaciones Científicas De Investigación
Chemistry: Oxetan-3-ylmethanol is used as an intermediate in the synthesis of more complex molecules. Its strained ring structure makes it a valuable building block in organic synthesis .
Biology and Medicine: Oxetane derivatives, including oxetan-3-ylmethanol, have been explored for their potential in medicinal chemistry. They can influence the physicochemical properties of drug molecules, improving their solubility and metabolic stability .
Industry: In the industrial sector, oxetan-3-ylmethanol is used in the production of polymers and other materials. Its reactivity allows for the creation of various functionalized products .
Mecanismo De Acción
Target of Action
It’s known that this compound is a versatile building block for the synthesis of various pharmaceuticals, agrochemicals, and specialty chemicals . It’s also used as a solvent and a reagent in organic synthesis .
Mode of Action
The mode of action of Oxetan-3-ylmethanol involves its interaction with other compounds during the synthesis of various pharmaceuticals and chemicals . For instance, it can undergo reactions such as bromination and epoxidation . The exact mode of action can vary depending on the specific synthesis process and the compounds it interacts with.
Biochemical Pathways
Oxetan-3-ylmethanol is involved in several biochemical pathways, particularly in the synthesis of various pharmaceuticals and chemicals . One key pathway is the formation of oxetane through epoxide opening with trimethyloxosulfonium ylide . This process involves the initial formation of an epoxide followed by ring opening to form the oxetane motif .
Result of Action
The result of Oxetan-3-ylmethanol’s action is the formation of various pharmaceuticals, agrochemicals, and specialty chemicals . The exact molecular and cellular effects can vary depending on the specific synthesis process and the compounds it interacts with.
Action Environment
The action, efficacy, and stability of Oxetan-3-ylmethanol can be influenced by various environmental factors. For instance, the temperature can affect the reaction rate and yield in the synthesis processes . Moreover, the solvent used can also influence the reaction
Análisis Bioquímico
Biochemical Properties
Oxetan-3-ylmethanol is a biochemical reagent that can be used as a biological material or organic compound for life science related research . The oxetane motif could be accessed from the corresponding carbonyl compound through initial formation of the epoxide followed by ring opening .
Molecular Mechanism
The formation of the oxetane ring from an epoxide requires activation energy; therefore, moderate heating is required . For 2-methyl- and 2,2-dimethyloxirane, the methylenation of epoxides with dimethylsulfoxonium methylide was modeled and shown to proceed via an SN2 transition structure and was sensitive to epoxide substitution .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Intramolecular Cyclization: One common method for synthesizing oxetane derivatives, including oxetan-3-ylmethanol, involves the intramolecular cyclization of suitable precursors.
Paternò-Büchi Reaction: This photochemical reaction involves the [2+2] cycloaddition of carbonyl compounds with alkenes to form oxetanes.
Industrial Production Methods: Industrial production methods for oxetan-3-ylmethanol typically involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Specific details on industrial-scale production are often proprietary.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Oxetan-3-ylmethanol can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert oxetan-3-ylmethanol to other alcohol derivatives.
Substitution: The hydroxyl group in oxetan-3-ylmethanol can be substituted with various functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous sodium hydroxide can be used for oxidation reactions.
Substitution: Phenols and other nucleophiles can be used for substitution reactions in the presence of bases like potassium carbonate.
Major Products:
Oxidation: Carboxylic acid derivatives.
Substitution: Various substituted oxetane derivatives.
Comparación Con Compuestos Similares
Oxetan-3-one: Another oxetane derivative used in similar applications.
3,3-Disubstituted Oxetanes: These compounds have additional substituents on the oxetane ring, which can influence their reactivity and applications.
Uniqueness: Oxetan-3-ylmethanol is unique due to its hydroxymethyl group, which provides additional functionalization options compared to other oxetane derivatives. This makes it a versatile intermediate in organic synthesis .
Propiedades
IUPAC Name |
oxetan-3-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2/c5-1-4-2-6-3-4/h4-5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWYHWLFHDVMLHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60467938 | |
| Record name | Oxetan-3-ylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60467938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6246-06-6 | |
| Record name | Oxetan-3-ylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60467938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oxetan-3-ylmethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



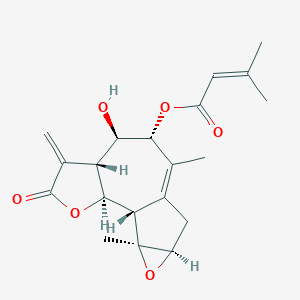
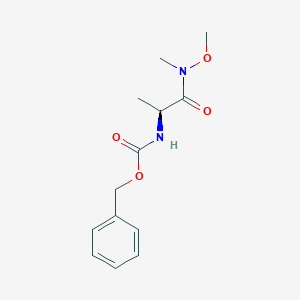
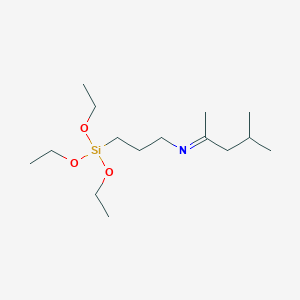
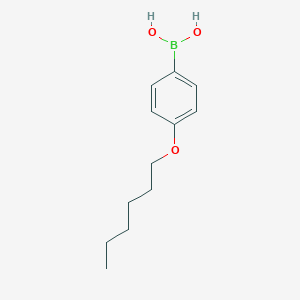
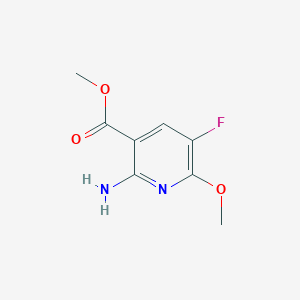

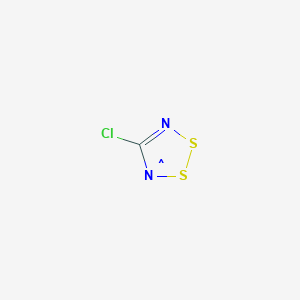
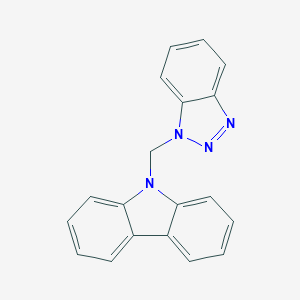

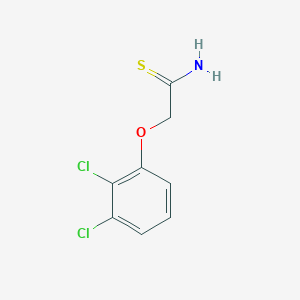
![2-Methyl-3,3a,6,6a-tetrahydrocyclopenta[b]pyrrole-1(2H)-carbaldehyde](/img/structure/B38570.png)
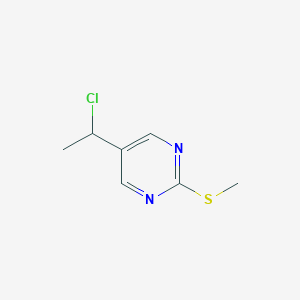
![Benzenesulfonamide,N,N-diethyl-4-[[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]methyl]-](/img/structure/B38574.png)
